![molecular formula C20H28BNO2 B1403069 8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1123661-15-3](/img/structure/B1403069.png)
8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Overview
Description
8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C20H28BNO2 and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene includes their synthesis and structural analysis. For instance, Cooper and Allen (1984) studied synthetic cocaine impurities with similar structural components, focusing on chromatographic separation and spectroscopic information (Cooper & Allen, 1984). Another study by Gregory, Bullock, and Chen (1985) explored the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, revealing insights into their structure using various spectroscopic techniques (Gregory, Bullock, & Chen, 1985).
Pharmacological Examination
Compounds structurally similar to 8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene have been investigated for their pharmacological properties. Takeda et al. (1977) researched the analgetic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, contributing to the understanding of structure-activity relationships in such compounds (Takeda et al., 1977).
Chemical Transformations and Reactions
Studies like Maas, Dobesch, and Greiner (2020) have explored chemical transformations involving related compounds, such as nucleophile-induced two-bond ring cleavage, contributing to the development of new synthetic methods (Maas, Dobesch, & Greiner, 2020). Similarly, Bremner, Smith, and Tarrant (1996) investigated a Meisenheimer rearrangement approach for synthesizing bridgehead hydroxylated tropane alkaloid derivatives (Bremner, Smith, & Tarrant, 1996).
Catalysts and Synthesis
Research by Corey, Chen, and Reichard (1989) demonstrated the use of similar compounds as catalysts (chemzymes) for the enantioselective reduction of achiral ketones to chiral secondary alcohols, showcasing their application in stereoselective synthesis (Corey, Chen, & Reichard, 1989).
properties
IUPAC Name |
8-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO2/c1-19(2)20(3,4)24-21(23-19)16-12-17-10-11-18(13-16)22(17)14-15-8-6-5-7-9-15/h5-9,12,17-18H,10-11,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWMRAYHNZESJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736524 | |
Record name | 8-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
CAS RN |
1123661-15-3 | |
Record name | 8-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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